molecular formula C32H28N2O6S B11985433 Allyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Allyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11985433
M. Wt: 568.6 g/mol
InChI Key: FIGYYSYVAUBMES-OVVQPSECSA-N
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Description

Allyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves multiple steps. The starting materials typically include 3,4-dimethoxybenzaldehyde, phenoxybenzaldehyde, and thiazolopyrimidine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Allyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in more saturated derivatives .

Scientific Research Applications

Allyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo

Properties

Molecular Formula

C32H28N2O6S

Molecular Weight

568.6 g/mol

IUPAC Name

prop-2-enyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H28N2O6S/c1-5-16-39-31(36)28-20(2)33-32-34(29(28)22-14-15-25(37-3)26(19-22)38-4)30(35)27(41-32)18-21-10-9-13-24(17-21)40-23-11-7-6-8-12-23/h5-15,17-19,29H,1,16H2,2-4H3/b27-18+

InChI Key

FIGYYSYVAUBMES-OVVQPSECSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)OC4=CC=CC=C4)/SC2=N1)C5=CC(=C(C=C5)OC)OC)C(=O)OCC=C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)SC2=N1)C5=CC(=C(C=C5)OC)OC)C(=O)OCC=C

Origin of Product

United States

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